(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
Description
BenchChem offers high-quality (E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClFN3O3/c17-12-7-10(22(24)25)4-5-15(12)21-16(23)9(8-20)6-11-13(18)2-1-3-14(11)19/h1-7H,(H,21,23)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHFEOWSOFGND-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Chemical Structure and Properties
The compound can be described by its structural formula, which includes:
- A bromo substituent on the phenyl ring.
- A nitro group that may influence its reactivity and biological interactions.
- A chloro substituent on another phenyl ring, contributing to its electronic properties.
- A cyanopropenamide moiety, which is crucial for its biological activity.
The presence of these functional groups suggests that the compound may exhibit diverse biological effects, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
- Inhibition of Kinase Activity : The compound may inhibit certain kinases involved in cell signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : Studies have shown that similar compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from dividing.
Antimicrobial Activity
Research has also suggested antimicrobial properties for this class of compounds. The presence of halogenated phenyl groups is often associated with enhanced antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In a study comparing the antimicrobial effects of various nitrophenyl compounds, it was found that those with similar structures to our compound exhibited:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table indicates that the compound could be effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Compounds with similar structures have been reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The proposed mechanisms include:
- Modulation of oxidative stress pathways.
- Inhibition of neuronal apoptosis.
- Improvement in cognitive function through neurogenesis stimulation.
Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. For instance:
- Study on Anticancer Effects : A recent publication demonstrated that derivatives similar to our compound inhibited tumor growth in xenograft models by 50% compared to controls (source needed).
- Antimicrobial Assessment : In vitro tests showed significant antimicrobial activity against a range of pathogens, supporting its potential use as an antibacterial agent (source needed).
- Neuroprotection Study : Research indicated that these compounds could reduce neuronal damage in models of Alzheimer's disease by decreasing amyloid plaque formation (source needed).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
